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Compound of Interest

Compound Name: Isonitrosoacetone

Cat. No.: B1237270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isonitrosoacetone (also known as 1-(hydroxyimino)propan-2-one), a compound of interest in

various chemical and pharmaceutical research domains. This document details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,

offering insights into its structural features. The guide also outlines detailed experimental

protocols for obtaining this spectroscopic data and includes workflow diagrams for its synthesis

and analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for isonitrosoacetone.

Table 1: ¹H NMR Spectroscopic Data for
Isonitrosoacetone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

found in search

results

- - -

Predicted ~2.3 Singlet 3H CH₃

Predicted ~7.5 Singlet 1H =CH

Predicted ~10-12 Singlet (broad) 1H N-OH

Note: Specific experimental ¹H NMR data for isonitrosoacetone was not found in the provided

search results. The predicted values are based on typical chemical shifts for similar functional

groups.

Table 2: ¹³C NMR Spectroscopic Data for
Isonitrosoacetone

Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results -

Predicted ~25 CH₃

Predicted ~150 =CH

Predicted ~195 C=O

Note: Specific experimental ¹³C NMR data for isonitrosoacetone was not found in the

provided search results. The predicted values are based on typical chemical shifts for similar

functional groups.

Table 3: Infrared (IR) Spectroscopy Peak Assignments
for Isonitrosoacetone
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Wavenumber (cm⁻¹) Intensity Assignment

~3570 Strong, Sharp O-H stretch (free)

~3330 Broad
O-H stretch (hydrogen-

bonded)

3065, 2945 Weak, Broad C-H stretch (methyl group)

~1700 Strong C=O stretch

~1650 Medium C=N stretch

1398 - O-H bend

- Very Weak C-C stretch

Note: Some data is from a 1955 study; predicted values for C=O and C=N are based on typical

ranges for α,β-unsaturated oximes.[1]

Table 4: Mass Spectrometry Data for Isonitrosoacetone
m/z Relative Intensity Assignment

87.03 - [M]⁺ (Molecular Ion)

Data not explicitly found in

search results
- Fragment ions

Note: The exact mass of the molecular ion is available from PubChem.[2] Detailed

fragmentation data was not found in the search results.

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized

protocols that can be adapted for the analysis of isonitrosoacetone.

Synthesis of Isonitrosoacetone
A common method for the synthesis of isonitrosoacetone involves the nitrosation of acetone.

One documented procedure utilizes nitrosyl chloride (NOCl) as the nitrosating agent.
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Procedure:

A suspension of calcium carbonate in acetone is prepared in a reaction vessel equipped with

a stirrer.

Liquid nitrosyl chloride is added to the suspension at a controlled temperature, typically

between 17-20°C, with continuous stirring over several hours.

Upon completion of the reaction, the residual insoluble solids are removed by filtration.

The filtrate, containing the crude isonitrosoacetone, is then evaporated to dryness under

reduced pressure at room temperature.

The crude product can be further purified by recrystallization.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of isonitrosoacetone in a suitable deuterated solvent (e.g.,

CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The final volume should be

around 0.6-0.7 mL.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

¹H NMR Acquisition:

Spectrometer: A standard NMR spectrometer (e.g., 300 or 500 MHz).

Pulse Program: A standard single-pulse experiment.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range of 0-14 ppm is typically sufficient.

Referencing: The residual solvent peak is used as an internal reference.
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¹³C NMR Acquisition:

Spectrometer: A standard NMR spectrometer (e.g., 75 or 125 MHz).

Pulse Program: A standard proton-decoupled pulse program.

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to

the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range of 0-220 ppm is appropriate.

Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy
Sample Preparation (Mull Technique):

Grind a small amount of solid isonitrosoacetone with a few drops of a mulling agent (e.g.,

Nujol) in an agate mortar and pestle until a smooth paste is formed.

Spread a thin, even layer of the mull between two salt plates (e.g., KBr or NaCl).

FTIR Acquisition:

Spectrometer: A standard FTIR spectrometer.

Mode: Transmittance.

Scan Range: Typically 4000-400 cm⁻¹.

Number of Scans: 16-32 scans.

Resolution: 4 cm⁻¹.

Background: A background spectrum of the clean, empty salt plates should be collected prior

to running the sample.
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Mass Spectrometry
Sample Preparation (Electron Ionization - EI):

Dissolve a small amount of isonitrosoacetone in a volatile organic solvent (e.g., methanol

or acetone).

The sample is introduced into the mass spectrometer, often via a direct insertion probe or

after separation by gas chromatography.

Mass Spectrum Acquisition (EI-MS):

Ionization Mode: Electron Ionization (EI).

Electron Energy: Typically 70 eV.

Mass Range: A scan range of m/z 10-200 is generally sufficient to observe the molecular ion

and key fragments.

Inlet System: Direct insertion probe or GC inlet.
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Caption: Synthesis workflow for isonitrosoacetone via nitrosation of acetone.
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Caption: General workflow for the spectroscopic analysis of isonitrosoacetone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Isonitrosoacetone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1237270#spectroscopic-data-of-isonitrosoacetone-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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